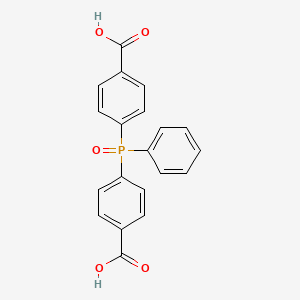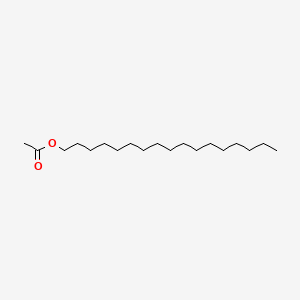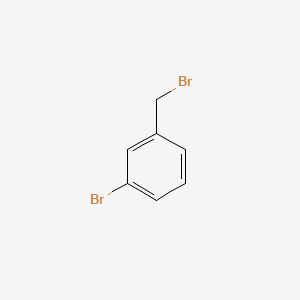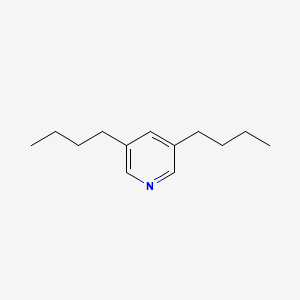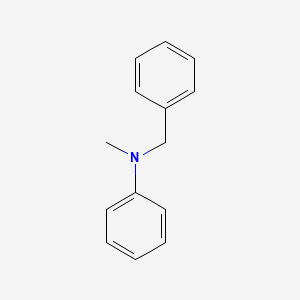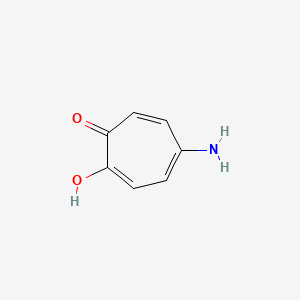
5-氨基托品酮
描述
5-Aminotropolone (5-AT) is an organic compound belonging to the tropolone family. It is a naturally occurring compound found in a variety of plants, fungi, and other organisms, and it has been studied extensively for its potential pharmaceutical applications. 5-AT has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of neurological conditions, such as Alzheimer’s disease and Parkinson’s disease.
科学研究应用
肿瘤细胞的细胞毒性活性
已经研究了 5-氨基托品酮的肿瘤特异性细胞毒性。在涉及各种人类口腔肿瘤细胞系的研究中,5-氨基托品酮显示出很高的肿瘤特异性。它诱导了以 DNA 片段化和 HL-60 细胞系中 caspase 3 激活为特征的凋亡细胞死亡。该化合物还表现出自由基介导的氧化还原反应,表明其在癌症治疗中的潜力 (Wakabayashi 等人,2003)。
过氧自由基清除
与 5-氨基托品酮密切相关的 5-氨基水杨酸已对其与过氧自由基的相互作用进行了研究。它能有效地与这些自由基反应,表现出类似于 Trolox 的保护特性。研究发现,抗坏血酸和半胱氨酸等化合物可以防止 5-氨基水杨酸的氧化,表明其在氧化应激条件下作为自由基清除剂的潜力 (López-Alarcón 等人,2005)。
血清素受体拮抗作用
研究探索了与 5-氨基托品酮在结构上相似的氨基酸 l-赖氨酸对血清素 (5-HT) 受体的作用。研究表明,l-赖氨酸可能作为部分 5-HT4 受体拮抗剂,显示出治疗大鼠血清素介导的肠道病理和焦虑的潜力 (Smriga 和 Torii,2003)。
安全和危害
作用机制
Target of Action
It has been found to react with various isocyanates
Mode of Action
5-Aminotropolone interacts with its targets through chemical reactions. For instance, it reacts with various isocyanates to form ureas . A theoretical study suggests that an intramolecular H-atom transfer process occurs in 5-Aminotropolone in both the ground and first excited singlet electronic states .
Biochemical Pathways
It’s known that the compound undergoes photo-reaction in aqueous acid solution, producing 2-amino-5-oxocyclopent-1-enylacetic acid . This suggests that 5-Aminotropolone may be involved in light-dependent reactions and could potentially influence related biochemical pathways.
Result of Action
The result of 5-Aminotropolone’s action is the formation of new compounds through chemical reactions. For example, it reacts with various isocyanates to form ureas . Additionally, when irradiated in dilute mineral acid solution, it produces 2-amino-5-oxocyclopent-1-enylacetic acid .
Action Environment
The action of 5-Aminotropolone can be influenced by environmental factors. For instance, the compound undergoes photo-reaction under the influence of light . Furthermore, the reaction of 5-Aminotropolone with isocyanates is influenced by factors such as temperature and the presence of other compounds .
生化分析
Biochemical Properties
5-Aminotropolone plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been shown to inhibit catechol-O-methyltransferase, an enzyme involved in the metabolism of catecholamines . Additionally, 5-Aminotropolone interacts with metalloproteases, which are enzymes that require metal ions for their catalytic activity . These interactions are primarily due to the compound’s ability to chelate metal ions, thereby inhibiting the enzyme’s activity.
Cellular Effects
5-Aminotropolone exhibits notable effects on various cell types and cellular processes. It has been observed to induce apoptosis in human promyelocytic leukemic cells (HL-60) through the activation of caspase-3 and internucleosomal DNA fragmentation . Furthermore, 5-Aminotropolone influences cell signaling pathways by scavenging reactive oxygen species (ROS) such as superoxide (O2-) and nitric oxide (NO), which are involved in cellular signaling and oxidative stress responses . This compound also affects gene expression by modulating the activity of transcription factors involved in stress response pathways.
Molecular Mechanism
The molecular mechanism of 5-Aminotropolone involves its interaction with biomolecules at the molecular level. It exerts its effects through the chelation of metal ions, which inhibits the activity of metalloproteases and other metal-dependent enzymes . Additionally, 5-Aminotropolone can produce radicals under alkaline conditions, leading to redox reactions that contribute to its cytotoxic effects . These interactions result in enzyme inhibition, changes in gene expression, and the induction of apoptosis in certain cell types.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminotropolone have been observed to change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH and temperature . Long-term studies have shown that 5-Aminotropolone can maintain its cytotoxic effects over extended periods, although its efficacy may decrease due to gradual degradation . In vitro studies have demonstrated that the compound’s impact on cellular function, including apoptosis induction and ROS scavenging, persists over time.
Dosage Effects in Animal Models
The effects of 5-Aminotropolone vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, 5-Aminotropolone can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant enzyme inhibition and cytotoxicity without causing severe toxicity.
Metabolic Pathways
5-Aminotropolone is involved in several metabolic pathways, particularly those related to its role as a metal chelator. It interacts with enzymes such as catechol-O-methyltransferase and metalloproteases, affecting their activity and, consequently, the metabolic flux of related pathways . The compound’s ability to modulate enzyme activity can lead to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, 5-Aminotropolone is transported and distributed through interactions with transporters and binding proteins. The compound’s chelating properties facilitate its binding to metal ions, which can influence its localization and accumulation in specific cellular compartments . Additionally, 5-Aminotropolone’s distribution is affected by its interactions with cellular membranes and transport proteins, which can modulate its uptake and efflux.
Subcellular Localization
5-Aminotropolone exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Post-translational modifications and targeting signals may direct 5-Aminotropolone to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism and apoptosis .
属性
IUPAC Name |
5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUTRFFONLOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990446 | |
| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7021-46-7 | |
| Record name | 5-Amino-2-hydroxy-2,4,6-cycloheptatrien-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Cycloheptatrien-1-one, 5-amino-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VII tropolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-hydroxycyclohepta-2,4,6-trien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Aminotropolone interesting for anti-tumor research?
A: Research has shown that 5-Aminotropolone exhibits promising tumor-specific cytotoxicity, particularly against human oral tumor cell lines. [] This selectivity makes it an attractive candidate for further investigation as a potential anti-cancer agent.
Q2: How does 5-Aminotropolone exert its cytotoxic effects?
A: Studies suggest that 5-Aminotropolone induces apoptotic cell death, characterized by internucleosomal DNA fragmentation and caspase 3 activation. [] It is proposed that this occurs through a radical-mediated redox reaction, as 5-Aminotropolone can produce radicals under alkaline conditions and effectively scavenge superoxide and nitric oxide. []
Q3: What is the significance of the amino group in 5-Aminotropolone's activity?
A: The presence and position of the amino group significantly impact 5-Aminotropolone's tumor specificity. While 5-Aminotropolone shows high specificity, 2-Aminotropolone and its derivatives lack this selectivity. [] This highlights the importance of the amino group's position for its biological activity.
Q4: How does 5-Aminotropolone compare to other tropolone derivatives in terms of cytotoxicity?
A: Among the twenty-seven tropolone derivatives studied, those with a phenolic OH group, hinokithiol, its tosylate, methyl ethers, and 5-Aminotropolone exhibited relatively higher tumor specificity. [] This suggests that specific structural features within the tropolone scaffold contribute to its anti-tumor potential.
Q5: What spectroscopic data is available for characterizing 5-Aminotropolone?
A: Researchers have extensively studied the fluorescence excitation spectrum of 5-Aminotropolone and its isotopomers using a combined ab initio + nuclear dynamics approach. [] These studies provide valuable insights into the molecule's vibrational energy levels and the impact of isotopic substitution on its spectroscopic properties.
Q6: Has the impact of amino group rotation on the properties of 5-Aminotropolone been investigated?
A: Yes, studies have explored the coupling between amino group torsion and intramolecular proton tunneling in 5-Aminotropolone. [, , ] These investigations provide a deeper understanding of the molecule's dynamic behavior and its influence on spectroscopic features like tunneling splittings.
Q7: What synthetic routes are available for producing 5-Aminotropolone?
A: 5-Aminotropolone can be synthesized from its corresponding 5-azidotropolone through thermolysis. [] Additionally, 5-Azidotropolones themselves are accessible from the reaction of sodium azide with tropolone diazonium salts, derived from 5-Aminotropolones. []
Q8: Does 5-Aminotropolone undergo electrophilic substitution reactions?
A: Yes, 5-Azidotropolone, a precursor to 5-Aminotropolone, readily undergoes electrophilic substitution reactions at the 3- and 7-positions. [] This reactivity pattern highlights the influence of the electron-rich tropolone ring system on the molecule's chemical behavior.
Q9: Are there any known reactions of 5-Aminotropolone with diketene?
A: Yes, 5-Aminotropolone reacts with diketene to yield 5-acetoacetamidotropolone as the main product and a pyridone derivative as a by-product. [, ] Interestingly, the reaction outcome is influenced by the pKa values of the aminotropones and the basic catalysts used. []
Q10: Are there any documented photochemical reactions involving 5-Aminotropolone?
A: Yes, when irradiated with a high-pressure mercury lamp in a dilute acidic solution, 5-Aminotropolone converts to 2-amino-5-oxocyclopent-1-enylacetic acid. [] This photo-reaction highlights the potential for light-induced transformations of 5-Aminotropolone and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


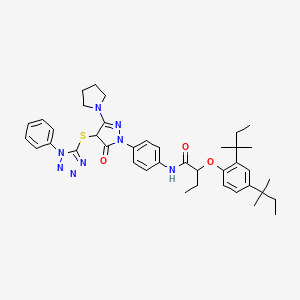
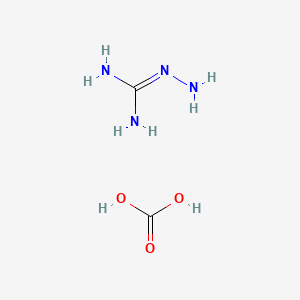
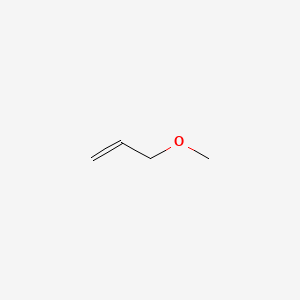
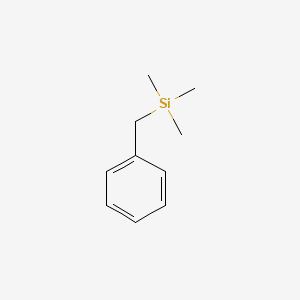
![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)
